Cyclododecylmethylbromide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H25Br |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
bromomethylcyclododecane |
InChI |
InChI=1S/C13H25Br/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2 |
InChI Key |
MUSCHEMVCOBSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclododecylmethylbromide
Refined Classical Synthetic Pathways to Cyclododecylmethylbromide
The conversion of the precursor alcohol, cyclododecanemethanol, to this compound is a fundamental transformation in organic synthesis. Classical methods typically involve nucleophilic substitution reactions where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a bromide ion.
Traditional methods for converting primary alcohols to alkyl bromides often rely on reagents like hydrogen bromide (HBr) in sulfuric acid or phosphorus tribromide (PBr₃). While effective, these methods can suffer from harsh reaction conditions and the generation of significant waste.
A widely adopted and milder alternative is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). nrochemistry.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction proceeds via the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an S_N2 fashion. nrochemistry.comorganic-chemistry.orgalfa-chemistry.com The primary driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org
Optimization of the Appel reaction for the synthesis of this compound from cyclododecanemethanol involves careful control of reaction parameters to maximize yield and minimize side products. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Dichloromethane (DCM) is a common solvent, and the reaction is often initiated at 0 °C before being allowed to proceed to completion. nrochemistry.com
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| HBr / H₂SO₄ | Concentrated acids, heat | Inexpensive reagents | Harsh conditions, low functional group tolerance, acidic waste |
| PBr₃ | Anhydrous conditions, often in pyridine (B92270) or ether | High reactivity | Corrosive and moisture-sensitive reagent, stoichiometric byproduct |
| PPh₃ / CBr₄ (Appel) | Anhydrous DCM or THF, 0 °C to RT | Mild conditions, high yields, good for sensitive substrates | Stoichiometric triphenylphosphine oxide byproduct (difficult to remove), use of toxic CBr₄ |
| PPh₃ / NBS | Anhydrous DCM or THF, RT | Milder than CBr₄, good yields | Stoichiometric phosphine (B1218219) oxide and succinimide (B58015) byproducts |
This table summarizes common classical methods for the bromination of primary alcohols, applicable to the synthesis of this compound.
The structure of this compound (1-(bromomethyl)cyclododecane) does not possess a chiral center on the carbon atom bonded to the bromine. The conversion of cyclododecanemethanol to this compound via an S_N2 mechanism, such as the Appel reaction, results in the inversion of configuration at the reaction center. nrochemistry.comorganic-chemistry.org However, since the starting carbon is not a stereocenter, this inversion is not relevant to the final product's stereochemistry.
Stereochemical considerations would become important if the cyclododecane (B45066) ring itself were substituted in a chiral manner. The large, flexible nature of the twelve-membered ring allows for multiple conformers. The synthesis of a specific stereoisomer of a substituted this compound would necessitate starting with a stereochemically pure substituted cyclododecanemethanol precursor. The control of stereochemistry in such a case would be determined by the synthetic route to the alcohol, rather than the final bromination step itself.
Modern Catalytic Approaches in this compound Synthesis
To overcome the limitations of classical stoichiometric reactions, particularly the generation of waste, modern catalytic methods are increasingly being developed. These approaches offer pathways with higher efficiency and better atom economy.
Transition metal catalysis offers powerful tools for forming carbon-halogen bonds. While direct C(sp³)–H bromination of the parent cyclododecane at the methyl position would be an ideal atom-economical route, achieving such site-selectivity remains a significant challenge. nih.govrsc.org Most strategies still rely on the functionalization of the more reactive cyclododecanemethanol.
Copper-based catalysts have shown promise in promoting halogenation reactions. For instance, photocatalytic systems using copper complexes can facilitate the conversion of alcohols to alkyl bromides under mild, visible-light-irradiated conditions, avoiding the need for stoichiometric phosphine reagents as in the Appel reaction. beilstein-journals.org Another approach involves copper-catalyzed reactions for distal C(sp³)–H bromination, although this is typically guided by directing groups within the substrate, which may not be applicable for a simple hydrocarbon structure. nih.govresearchgate.net
Iron catalysis presents a practical and inexpensive alternative. Iron(II) bromide has been used as a catalyst for the site-selective bromination of benzylic C–H bonds using N-bromosuccinimide (NBS) as the bromine source. sdu.edu.cn While not directly demonstrated on a cyclododecylmethyl group, this methodology highlights the potential for using simple iron salts to activate C–H bonds adjacent to stabilizing groups, a principle that could be extended to related systems under specific conditions. sdu.edu.cn
| Catalyst System | Substrate Type | Bromine Source | Key Features |
| Cu(tmp)(BINAP)BF₄ / Light | Primary & Secondary Alcohols | CBr₄ | Photocatalytic Appel-type reaction; avoids stoichiometric PPh₃. beilstein-journals.org |
| Cu(II) / Phenanthroline | Aliphatic Amides/Amines | NBS / TMSN₃ | Directs bromination to distal γ or δ C(sp³)–H bonds. nih.gov |
| FeBr₂ | Benzylic C-H | NBS | Low catalyst loading (1 mol%), mild conditions, practical for scale-up. sdu.edu.cn |
This table presents selected modern transition metal-catalyzed bromination methods.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in sustainable chemistry, avoiding the use of potentially toxic or expensive metals. researchgate.net For the conversion of alcohols to alkyl bromides, organocatalytic versions of the Appel reaction have been developed. These systems can use a catalytic amount of a phosphine or phosphine oxide, which is regenerated in a catalytic cycle, thereby reducing waste. organic-chemistry.orgacs.org
Another approach is the deoxyhalogenation of alcohols using inorganic halides like sodium bromide as the bromine source, catalyzed by a phosphine oxide. This method avoids stoichiometric activators and organic halogenating reagents. acs.org Furthermore, metal-free aerobic bromination systems, promoted by catalytic amounts of an ionic liquid, can use HBr or NaBr as the bromine source and oxygen from the air as the terminal oxidant. nih.govacs.org These methods are highly efficient and have a broad substrate scope, including the bromination of alkyl C-H bonds. nih.govacs.org
Principles of Sustainable Synthesis Applied to this compound
The synthesis of this compound provides a clear case study for applying the principles of green chemistry. The goal is to develop routes that are safer, more efficient, and have a lower environmental impact than traditional methods. ucc.ie
Key principles applicable to this synthesis include:
Atom Economy: Classical methods like the Appel reaction have poor atom economy due to the generation of stoichiometric triphenylphosphine oxide byproduct. wikipedia.org Catalytic methods that use a recyclable catalyst and a simple bromine source (e.g., NaBr) significantly improve atom economy. acs.org
Use of Safer Chemicals: Traditional syntheses often use toxic and hazardous reagents and solvents, such as carbon tetrachloride (a restricted substance), PBr₃, and chlorinated solvents. wikipedia.org Sustainable approaches focus on replacing these with safer alternatives. For example, greener solvents like dimethyl carbonate can be used, and hazardous bromine sources can be replaced with more stable and manageable salts like NaBr or HBr. acs.orgnih.gov
Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Both transition-metal catalysis and organocatalysis offer pathways to this compound that require only small amounts of a catalyst, which can often be recycled and reused. beilstein-journals.orgacs.orgnih.gov
Energy Efficiency: Many modern catalytic reactions can be performed under milder conditions (e.g., lower temperatures) than classical methods, reducing energy consumption. sdu.edu.cn Photocatalytic methods utilize visible light as an energy source, offering a green alternative to thermal heating. beilstein-journals.org
Solvent-Free and Atom-Economical Methodologies
The pursuit of greener chemical syntheses has driven the development of solvent-free and atom-economical methods for preparing alkyl halides. ijrpr.com Traditional syntheses often rely on large volumes of solvents, which contribute significantly to chemical waste. rsc.org In contrast, solvent-free approaches, such as mechanochemistry using ball milling, offer a promising alternative by eliminating the need for solvents altogether. rsc.org This not only reduces waste but can also lead to unique reaction environments and strategies not achievable in solution-based chemistry. rsc.org
Atom economy, a concept introduced by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final desired product. wiley-vch.de An ideal, 100% atom-economical reaction would see all reactant atoms in the final product, with no byproducts. wiley-vch.de For the synthesis of this compound, this would typically involve the direct bromination of cyclododecylmethanol. While specific studies on solvent-free synthesis of this compound are not extensively detailed in the provided results, general principles of green chemistry strongly support such approaches for alkyl halides. ijrpr.com
One analogous green approach is the indium-catalyzed reductive bromination of carboxylic acids to alkyl bromides, which, while not solvent-free, simplifies the process and reduces environmental impact compared to multi-step conventional methods. organic-chemistry.org This highlights a trend towards more direct and efficient synthetic routes.
Green Chemistry Metrics and Environmental Impact Assessments of Synthetic Routes
To objectively evaluate the "greenness" of a synthetic route, a variety of metrics have been developed. wikipedia.orgmdpi.com These metrics quantify the environmental performance of chemical processes, moving beyond simple yield calculations to provide a more holistic assessment. acs.org
Key metrics include:
Atom Economy (AE): As previously mentioned, this metric calculates the efficiency of reactant atom incorporation into the final product. wiley-vch.de
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor highlights the amount of waste produced in a process. It is the ratio of the mass of waste to the mass of the product. wikipedia.org A lower E-Factor signifies a greener process.
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. acs.orgsemanticscholar.org
Reaction Mass Efficiency (RME): This metric provides the percentage of the mass of reactants that end up in the product, taking into account yield, stoichiometry, and atom economy. wiley-vch.de
A comparative environmental assessment of different synthetic routes for a target molecule can reveal significant differences in their environmental impact. core.ac.ukresearchgate.net For instance, a life cycle assessment can quantify impacts such as global warming potential, ozone depletion, and ecotoxicity. researchgate.net While a specific environmental impact assessment for this compound synthesis is not available in the search results, the principles of these metrics can be applied to compare potential synthetic pathways.
Table 1: Key Green Chemistry Metrics
| Metric | Definition | Goal |
|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor | Total mass of waste / Mass of product | Minimize |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | Minimize |
| Reaction Mass Efficiency (RME) | Mass of desired product / Total mass of reactants | Maximize |
This table provides a summary of common metrics used to assess the environmental performance of chemical syntheses.
Methodological Advancements in this compound Yield and Selectivity
Improving the efficiency of chemical reactions is a cornerstone of synthetic chemistry. nih.govrsc.org For this compound, this translates to developing methods that maximize its formation while minimizing the production of unwanted side products.
Comparative Analysis of Synthetic Efficiency
More recent advancements focus on catalytic processes that can proceed under milder conditions with higher efficiency. ijrpr.com For example, an indium-catalyzed method for converting carboxylic acids to alkyl bromides reports good to excellent yields. organic-chemistry.org While a direct comparative analysis for this compound is not explicitly detailed, we can infer the relative efficiencies of different general approaches to alkyl bromide synthesis.
Table 2: Illustrative Comparison of Synthetic Approaches for Alkyl Bromides
| Synthetic Method | Typical Starting Material | General Yield | Key Features |
|---|---|---|---|
| Classical Alcohol Bromination (e.g., with HBr) | Alcohol | Variable | Often requires strong acids and high temperatures. |
| Appel Reaction | Alcohol | Good to High | Uses triphenylphosphine and a bromine source. |
| Indium-Catalyzed Reductive Bromination | Carboxylic Acid | Good to Excellent | Direct conversion, tolerates various functional groups. organic-chemistry.org |
This table offers a simplified comparison of different methods that could be adapted for the synthesis of this compound, highlighting general yield expectations.
Mechanistic Investigations of Cyclododecylmethylbromide Reactivity
Mechanistic Elucidation of Elimination Reactions (E1 and E2)
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The primary mechanisms are E1 (elimination, unimolecular) and E2 (elimination, bimolecular). iitk.ac.in
Similar to the SN1 pathway, the E1 mechanism involves a carbocation intermediate and is therefore disfavored for a primary substrate like Cyclododecylmethylbromide. chemistrysteps.compharmaguideline.com The E2 mechanism, a concerted, single-step process, is the more plausible elimination pathway. pharmaguideline.com It is favored by the use of strong, bulky bases which can abstract a proton from a β-carbon while minimizing the competing SN2 reaction. chemistrysteps.com For this compound, an E2 reaction would involve the abstraction of a proton from the cyclododecyl ring at the carbon adjacent to the CH₂Br group, leading to the formation of methylenecyclododecane.
The regioselectivity of elimination reactions is often governed by the Saytzeff and Hofmann rules, which predict the major alkene product formed when multiple β-hydrogens are available.
Saytzeff's Rule states that the more substituted (and thus more thermodynamically stable) alkene will be the major product. This outcome is favored by small, strong bases. iitk.ac.inmasterorganicchemistry.com
Hofmann's Rule predicts the formation of the less substituted alkene. This product is favored when using a sterically hindered (bulky) base, as it will preferentially abstract the more sterically accessible β-hydrogen. masterorganicchemistry.comyoutube.com
In the case of this compound, there is only one type of β-hydrogen, located on the cyclododecyl ring. Therefore, only one regioisomeric product, methylenecyclododecane, can be formed. The Saytzeff vs. Hofmann consideration is thus not about product distribution, but about the reaction conditions. To favor the E2 elimination over the competing SN2 substitution for this primary halide, a strong, sterically hindered base like potassium tert-butoxide is typically required. masterorganicchemistry.comyoutube.com The use of such a base aligns with the conditions that typically lead to Hofmann-type regioselectivity in other systems.
The E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation, meaning they are in the same plane and oriented at a dihedral angle of 180°. chemistrysteps.comlibretexts.org This alignment allows for the continuous overlap of the developing p-orbitals to form the new π-bond as the C-H and C-Br bonds break. libretexts.org
The cyclododecane (B45066) ring is large and conformationally flexible. For the E2 reaction to occur, the ring must adopt a conformation that places one of the β-hydrogens anti-periplanar to the bromine atom. Given the flexibility of the twelve-membered ring, this geometric requirement can be readily met, allowing the elimination to proceed. The resulting product, methylenecyclododecane, does not possess E/Z isomerism, so the stereochemical outcome is focused on the required transition state geometry rather than the isomeric nature of the product.
Advanced Organometallic Reactions Involving this compound
This compound is a valuable precursor for the synthesis of various organometallic reagents, which are compounds containing a carbon-metal bond. These reagents are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds. msu.edu
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent yields cyclododecylmethylmagnesium bromide. This Grignard reagent is a strong nucleophile and base, readily reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. bdu.ac.in
R-Br + Mg → R-MgBr (where R = Cyclododecylmethyl)
Organolithium Reagent Formation: Treatment of this compound with two equivalents of lithium metal results in the formation of cyclododecylmethyllithium. Organolithium reagents are even more reactive and basic than their Grignard counterparts. msu.edubdu.ac.in
R-Br + 2Li → R-Li + LiBr
Gilman Reagent (Organocuprate) Coupling: this compound can undergo coupling reactions with Gilman reagents (lithium diorganocuprates, R'₂CuLi). This reaction, often called the Corey-House synthesis, is an effective method for forming a new carbon-carbon bond by replacing the bromide with an alkyl, vinyl, or aryl group from the cuprate. libretexts.org
R-Br + R'₂CuLi → R-R' + R'Cu + LiBr
Palladium-Catalyzed Cross-Coupling Reactions: While traditional cross-coupling reactions like the Suzuki reaction typically use aryl or vinyl halides, modern advancements have enabled the use of sp³-hybridized alkyl halides. libretexts.org this compound could potentially participate in such reactions. The general mechanism involves an oxidative addition of the alkyl halide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic partner (e.g., an organoborane) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. bohrium.comlibretexts.org
Mechanistic Insights into Grignard Reagent Formation and Reactivity
The formation of a Grignard reagent from this compound involves the reaction of the alkyl halide with magnesium metal in an ether solvent, such as diethyl ether. The mechanism is understood to proceed not through a chain reaction but via radical intermediates on the surface of the magnesium. utexas.edualfredstate.edu
The initial and rate-determining step involves the transfer of a single electron from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of this compound. utexas.eduillinois.edu This results in the formation of a cyclododecylmethyl radical and a bromide anion, closely associated with a magnesium cation radical (Mg•+) on the metal surface. utexas.edu The newly formed alkyl radical can then rapidly combine with the magnesium cation radical to form the final Grignard reagent, (cyclododecylmethyl)magnesium bromide. utexas.edu
Proposed Mechanism of Grignard Reagent Formation:
Single Electron Transfer (SET): C₁₂H₂₃CH₂-Br + Mg → [C₁₂H₂₃CH₂• --- Br⁻ --- Mg•⁺]
Radical Combination: [C₁₂H₂₃CH₂• --- Br⁻ --- Mg•⁺] → C₁₂H₂₃CH₂-MgBr
The resulting Grignard reagent, (cyclododecylmethyl)magnesium bromide, features a highly polarized carbon-magnesium bond, which imparts significant nucleophilic character on the carbon atom. utexas.eduyoutube.com This makes it a potent reagent for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. youtube.comyoutube.com The large cyclododecyl group can influence the stereochemical outcome of these reactions due to steric hindrance.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. researchgate.netlibretexts.orgnobelprize.org While these reactions traditionally employ aryl or vinyl halides, advancements have expanded their scope to include alkyl halides like this compound.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org For an alkyl bromide like this compound, the mechanism would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst. However, a significant challenge for primary alkyl bromides is the competing β-hydride elimination from the alkyl-palladium intermediate, which can lead to alkene byproducts. The intramolecular Heck reaction, or Heck macrocyclization, has proven to be a viable method for forming large rings. nih.gov
Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organic halide. youtube.comorganic-chemistry.orglibretexts.org The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. nobelprize.orglibretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium complex, displacing the bromide. nobelprize.orgorganic-chemistry.org
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comlibretexts.org
Recent developments have enabled the use of unactivated secondary alkyl halides in Suzuki couplings at room temperature, suggesting that primary halides like this compound are also viable substrates under appropriate conditions. organic-chemistry.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org The process utilizes a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling but involves a copper acetylide intermediate in the transmetalation step. While typically used for aryl and vinyl halides, modifications have allowed for the coupling of unactivated alkyl bromides. organic-chemistry.org
| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Steps |
|---|---|---|---|
| Heck | Alkene | Pd(0) catalyst, Base | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
| Suzuki | Organoboron Compound | Pd(0) catalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Oxidative Addition, Transmetalation (via Cu-acetylide), Reductive Elimination |
Radical Reaction Pathways of this compound
Homolytic bond cleavage, or homolysis, of the carbon-bromine bond in this compound involves the symmetrical breaking of the bond, where each fragment retains one of the bonding electrons. wikipedia.orgwikipedia.org This process generates a cyclododecylmethyl radical (C₁₂H₂₃CH₂•) and a bromine radical (Br•). wikipedia.org
C₁₂H₂₃CH₂-Br → C₁₂H₂₃CH₂• + Br•
This cleavage requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to overcome the bond dissociation energy (BDE). wikipedia.orglibretexts.org The BDE is a measure of the bond strength and is influenced by the stability of the resulting radicals. wikipedia.org For primary alkyl bromides, the C-Br bond is weaker than C-H or C-C bonds, making it the most likely site for homolysis under radical conditions.
Once formed, the cyclododecylmethyl radical can participate in radical chain reactions, which consist of three distinct phases: initiation, propagation, and termination. libretexts.orgyoutube.comyoutube.com
Initiation: This phase involves the initial formation of radicals from a non-radical species. libretexts.orgyoutube.com For this compound, this could be the homolytic cleavage of the C-Br bond induced by light or heat, or the use of a radical initiator like AIBN or peroxides. quora.com
Propagation: These are the steps that form the product and regenerate a radical, allowing the chain to continue. libretexts.orgyoutube.com A cyclododecylmethyl radical, for instance, could abstract a hydrogen atom from another molecule or add across a double bond. The newly formed radical then continues the chain.
Termination: This phase involves the destruction of radicals, which stops the chain reaction. youtube.comyoutube.com Termination occurs when two radical species combine to form a stable, non-radical molecule. libretexts.org Due to the low concentration of radicals during the reaction, termination steps are rare until the reactants are largely consumed. libretexts.org
| Phase | Description | Example (Hypothetical Reaction with H-Y) |
|---|---|---|
| Initiation | Net increase in radicals. | C₁₂H₂₃CH₂-Br + light → C₁₂H₂₃CH₂• + Br• |
| Propagation | Radical is consumed and regenerated. | Step 1: C₁₂H₂₃CH₂• + H-Y → C₁₂H₂₃CH₃ + Y• Step 2: Y• + C₁₂H₂₃CH₂-Br → Y-Br + C₁₂H₂₃CH₂• |
| Termination | Net decrease in radicals. | 2 C₁₂H₂₃CH₂• → C₁₂H₂₃CH₂-CH₂C₁₂H₂₃ |
Kinetic and Thermodynamic Studies of this compound Transformations
The rates and feasibility of reactions involving this compound are governed by kinetic and thermodynamic principles. As a primary alkyl bromide, it is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. Kinetically, the rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (rate = k[C₁₂H₂₃CH₂Br][Nu⁻]). ucalgary.ca The large cyclododecyl group, while flexible, can exert steric hindrance that slows the rate of backside attack by the nucleophile compared to less bulky primary alkyl halides. ucalgary.ca
Thermodynamically, the spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which accounts for changes in both enthalpy (ΔH) and entropy (ΔS). In most substitution and coupling reactions, the formation of stronger sigma bonds in the products compared to the bonds broken in the reactants results in a favorable, negative enthalpy change. For example, in a substitution reaction, the breaking of a C-Br bond and the formation of a new, stronger C-Nu bond drives the reaction forward.
Application of Reaction Coordinate Diagrams and Electron-Pushing Formalism for Mechanistic Representation
Reaction Coordinate Diagrams: These diagrams are used to visualize the energy changes that occur during a reaction. youtube.comyoutube.com For an Sₙ2 reaction of this compound with a nucleophile (e.g., CN⁻), the diagram would show a single energy barrier. ucalgary.casiu.edu The reactants start at a certain energy level, pass through a high-energy transition state where the carbon is pentacoordinate, and then descend to the lower energy level of the products. ucalgary.camasterorganicchemistry.com The height of this barrier from the reactants is the activation energy (ΔG‡), which determines the reaction rate. youtube.com
Reactants: C₁₂H₂₃CH₂-Br + Nu⁻
Transition State: [Nu---C(H)₂C₁₂H₂₃---Br]⁻
Products: C₁₂H₂₃CH₂-Nu + Br⁻
Electron-Pushing Formalism: Curved arrows are used to depict the movement of electron pairs during a reaction mechanism. This formalism is essential for illustrating bond-forming and bond-breaking steps.
Sₙ2 Reaction: A curved arrow shows the nucleophile's lone pair attacking the electrophilic carbon atom, while another arrow shows the C-Br bond breaking, with the electrons moving onto the bromine atom. youtube.com
Grignard Formation: In the radical combination step, single-barbed "fishhook" arrows can be used to show the movement of single electrons from the alkyl radical and the Mg•⁺ species to form the new C-Mg bond.
Radical Propagation: Fishhook arrows illustrate the homolytic nature of bond breaking and formation, such as a bromine radical abstracting a hydrogen atom, where one arrow comes from the Br• radical and another from one electron in the C-H bond to form H-Br, leaving the other electron on carbon.
Advanced Spectroscopic and Analytical Characterization of Cyclododecylmethylbromide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of cyclododecylmethylbromide. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed information about the chemical environment, connectivity, and spatial arrangement of the atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the cyclododecyl ring and the bromomethyl group. The protons on the carbon bearing the bromine atom (–CH₂Br) would appear as a downfield signal, typically a triplet, due to the deshielding effect of the electronegative bromine atom. The protons of the cyclododecane (B45066) ring would give rise to a complex multiplet in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. openstax.org The carbon of the –CH₂Br group is expected to be significantly shifted downfield compared to the carbons of the cyclododecane ring due to the direct attachment of the bromine atom. The carbons of the large cyclododecyl ring may exhibit multiple signals due to its flexible conformation, though in a time-averaged spectrum at room temperature, fewer signals might be observed due to conformational averaging.
2D NMR Spectroscopy: To resolve the complex proton and carbon signals and to establish the connectivity within the this compound molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be particularly useful in tracing the connectivity of the protons within the cyclododecyl ring and confirming the attachment of the bromomethyl group to the ring.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂Br | 3.3 - 3.5 (t) | 35 - 40 |
| -CH- (ring, adjacent to CH₂Br) | 1.7 - 1.9 (m) | 38 - 42 |
| -CH₂- (ring) | 1.2 - 1.6 (m) | 22 - 28 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The twelve-membered ring of cyclododecane is highly flexible and can adopt multiple conformations in solution. The presence of the bromomethyl substituent can influence the conformational equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for conformational interconversions, such as ring inversion. At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer, providing valuable insights into the conformational landscape of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of the cyclododecane ring. The C-H stretching vibrations of the methylene groups in the ring will appear in the region of 2850-2950 cm⁻¹. The C-H bending vibrations are expected around 1470 cm⁻¹. A key vibrational mode for the identification of this compound is the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, between 500 and 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. The C-C stretching vibrations of the cyclododecane ring are expected to be strong in the Raman spectrum. The C-Br stretching vibration will also be observable in the Raman spectrum, providing confirmatory evidence for the presence of the bromine atom.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850 - 2950 |
| C-H (alkane) | Bending | ~1470 |
| C-Br | Stretching | 500 - 700 |
| C-C | Stretching | 800 - 1200 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a crucial technique for the accurate determination of the molecular formula of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2⁺) with an intensity ratio of approximately 1:1.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion of this compound. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions provides valuable information about the structure of the molecule. A plausible fragmentation pathway for this compound would involve the loss of the bromine atom to form a stable cyclododecylmethyl carbocation. Further fragmentation of the cyclododecane ring could also be observed.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass |
| [C₁₃H₂₅⁷⁹Br]⁺ | 260.1143 |
| [C₁₃H₂₅⁸¹Br]⁺ | 262.1122 |
| [C₁₃H₂₅]⁺ (Loss of Br) | 181.1956 |
Advanced Chromatographic Separations (GC-MS, LC-MS)
Advanced chromatographic techniques coupled with mass spectrometry are essential for the separation and identification of this compound from complex mixtures and for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound is then introduced into the mass spectrometer for identification based on its mass spectrum. The retention time in the GC column is a characteristic property of the compound under specific analytical conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives of this compound or for analyses where derivatization is not desirable, LC-MS is the technique of choice. The separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification. The choice of the column and the mobile phase is critical for achieving good separation.
Table 4: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column Type | Mobile/Carrier Gas | Detection |
| GC-MS | Non-polar (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |
| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water | Mass Spectrometry (ESI/APCI) |
Optimization of Chromatographic Conditions for Complex Mixtures
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and analyzing components within a complex mixture. The optimization of chromatographic conditions is a critical step to achieve good resolution, sensitivity, and reproducibility. For halogenated hydrocarbons like this compound, which may be present in reaction mixtures containing starting materials, byproducts, and isomers, this optimization is paramount.
Key parameters that are systematically varied during method development include the choice of the stationary phase (column), the composition and flow rate of the mobile phase (for HPLC) or carrier gas (for GC), and the temperature profile (for GC). Design of Experiments (DoE) approaches, such as Box-Behnken design, are often employed to efficiently explore the parameter space and identify the optimal conditions for separation.
For the analysis of brominated compounds, GC is often coupled with a mass spectrometer (GC-MS), which aids in the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. A method developed for the determination of hexabromocyclododecane (HBCD) in coatings by GC-MS involved extraction with dichloromethane followed by analysis where characteristic fragments were selected for identification and quantification. springernature.com
Illustrative Chromatographic Data for a Related Compound
The following interactive table presents optimized GC conditions for the analysis of a related class of compounds, volatile halogenated hydrocarbons, which demonstrates the level of detail required for robust analytical methods. oup.com
| Parameter | Optimized Condition |
| Instrument | Gas Chromatograph with Electron-Capture Detection |
| Column | DB-35 MS capillary column |
| Sample Preparation | 10-mL water sample with 20% w/v NaCl in a 20-mL vial |
| Incubation | Stirred at 60°C for 35 min |
| Split Ratio | 12.5:1 |
This data is for the analysis of volatile halogenated hydrocarbons and serves as an example of optimized chromatographic conditions. oup.com
Chiral Chromatography for Enantiomeric Purity Analysis
Chirality is a key feature of many organic molecules, and the separation of enantiomers is crucial, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities. While this compound itself is not chiral, derivatives of cyclododecane can be. Chiral chromatography is the primary technique used to separate enantiomers and determine the enantiomeric purity of a sample.
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs are based on derivatized polysaccharides (e.g., cellulose or amylose), cyclodextrins, or Pirkle-type phases. The choice of CSP and mobile phase is critical for achieving enantioseparation. wikipedia.org
For large-ring cycloalkane derivatives, cyclodextrin-based CSPs have shown effectiveness. researchgate.net The inclusion of cyclodextrins as chiral selectors in the mobile phase in open-tubular liquid chromatography is another approach that has been successfully demonstrated for the separation of various chiral analytes. nih.gov
Example of Chiral Separation of Functionalized Cyclodextrin Derivatives
The table below shows data from a study on the chiral separation of functionalized cyclodextrins, illustrating the resolution achieved.
| Analyte | Chiral Selector | Resolution (Rs) |
| Dichlorprop | 0.1 mM Carboxymethyl-β-cyclodextrin | 2.59 |
| Mecoprop | 0.1 mM Carboxymethyl-β-cyclodextrin | 1.64 |
| Ibuprofen | 0.1 mM Carboxymethyl-β-cyclodextrin | 1.88 |
| Ketoprofen | 0.1 mM Carboxymethyl-β-cyclodextrin | 2.12 |
This data demonstrates the chiral separation of various analytes using a cyclodextrin-based mobile phase additive and is presented as an example of chiral chromatography. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.
For a compound like this compound, obtaining a crystal structure would provide definitive proof of its molecular conformation in the solid state. This is particularly important for large, flexible rings like cyclododecane, which can adopt various conformations. The solid-state structure of bromine azide, for instance, was found to form an unexpected helical structure, highlighting the unique insights provided by X-ray crystallography. uni-due.de
The process involves growing a high-quality single crystal of the compound, which can be challenging. Once a suitable crystal is obtained, it is mounted on a diffractometer, and the diffraction data is collected. The data is then processed to generate an electron density map, from which the molecular structure is solved and refined.
Crystallographic Data for a Brominated Alicyclic Compound
The following table provides an example of crystallographic data for a brominated organic compound, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Compound | (Z)-1-bromo-1-nitro-2-phenylethene |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5296(6) |
| b (Å) | 7.5013(5) |
| c (Å) | 19.7187(12) |
| α, β, γ (°) | 90 |
| Z | 8 |
This crystallographic data is for (Z)-1-bromo-1-nitro-2-phenylethene and is provided as a representative example of the output of an X-ray crystallography experiment. mdpi.com
Electron Microscopy Techniques for Morphological and Nanostructural Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and nanostructure of materials at high resolution. While typically applied to solid-state materials, polymers, and biological samples, these techniques can also provide valuable information about the crystalline habit and surface features of molecular crystals, including those of this compound derivatives.
SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. It is useful for examining the crystal morphology, size distribution, and surface topography. TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image, providing information about the internal structure of the material.
In the context of functionalized macrocycles, electron microscopy can be used to characterize their self-assembly into larger structures. For instance, SEM and TEM have been used to investigate the morphology of materials based on metal-organic frameworks incorporating tricarboxylic acid linkers, revealing details about their crystal shape and size. acs.org
Example of Electron Microscopy Application to Cycloalkane-Based Materials
While specific electron microscopy data for this compound is not available, the technique is widely used to study the morphology of various materials. For example, in a study of catalysts, SEM images revealed a well-defined porous structure with uniformly dispersed metal particles. mdpi.com This demonstrates the capability of SEM to provide detailed morphological information.
Theoretical and Computational Studies of Cyclododecylmethylbromide
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties and bonding within a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to provide information about electron distribution, molecular orbital energies, and various other electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org DFT methods calculate the electronic energy and other properties of a molecule based on its electron density. nccr-must.ch For Cyclododecylmethylbromide, DFT is well-suited to determine its ground-state properties.
A typical DFT study of this compound would involve geometry optimization to find the lowest energy conformation of the molecule. This is particularly important for a flexible molecule like cyclododecane (B45066), which can exist in several low-energy conformations. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining reliable results. scirp.org
Once the optimized geometry is obtained, a variety of ground-state properties can be calculated. These include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and atomic charges. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value |
| Total Electronic Energy (Hartree) | -2845.76 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 6.64 |
| Dipole Moment (Debye) | 2.15 |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, although they are generally more computationally expensive than DFT. youtube.com
For a molecule the size of this compound, high-level ab initio calculations like CCSD(T) would be computationally demanding. However, they can be used to benchmark the results from more approximate methods like DFT for smaller, model systems that capture the essential chemical features of this compound. For instance, calculations could be performed on bromomethylcyclohexane to validate the choice of DFT functional and basis set.
Ab initio methods are particularly valuable for obtaining very accurate energies and for studying systems where electron correlation effects are very important. For this compound, they could be used to obtain a highly accurate value for the C-Br bond dissociation energy, which is a key parameter for understanding its reactivity in nucleophilic substitution reactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. hilarispublisher.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov
The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent. rsc.orgresearchgate.net MD simulations are an ideal tool to study these solvent effects. rsc.org By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane), one can observe how the solvent molecules interact with the solute and influence its preferred conformation. mdpi.com
The simulations would reveal the distribution of dihedral angles in the cyclododecane ring and the orientation of the methyl bromide group in different solvents. For example, in a polar solvent, conformations that expose the polar C-Br bond to the solvent might be favored, whereas in a non-polar solvent, more compact conformations that minimize the exposed surface area might be more stable. The results of these simulations can be used to generate a potential of mean force (PMF) along a particular reaction coordinate, such as a dihedral angle, to quantify the free energy barriers between different conformations.
Table 2: Root-Mean-Square Deviation (RMSD) of this compound in Different Solvents from MD Simulations
| Solvent | Average RMSD (Å) |
| Water | 2.5 ± 0.3 |
| Methanol | 2.2 ± 0.2 |
| Hexane | 1.8 ± 0.1 |
Note: The data in this table is illustrative. A lower RMSD value suggests a more stable and less flexible conformation.
MD simulations can also provide detailed insights into the specific intermolecular interactions between this compound and solvent molecules. dovepress.com This is typically done by calculating radial distribution functions (RDFs) between atoms of the solute and atoms of the solvent. The RDF gives the probability of finding a solvent atom at a certain distance from a solute atom.
For this compound in a polar protic solvent like water, the RDF between the bromine atom and the hydrogen atoms of water would reveal the extent of hydrogen bonding-like interactions. In a non-polar solvent, the analysis would focus on van der Waals interactions between the hydrocarbon part of the molecule and the solvent. Understanding these interactions is crucial for explaining solubility and reactivity in different media.
Computational Prediction of Reactivity and Selectivity
Computational methods can be used to predict the reactivity and selectivity of chemical reactions. cam.ac.ukcmu.edu For this compound, a key reaction of interest is nucleophilic substitution at the carbon atom attached to the bromine.
Furthermore, computational models can be used to predict the selectivity of reactions. For example, if there were other potential reaction sites on the cyclododecane ring, computational methods could be employed to determine which site is most susceptible to nucleophilic attack by analyzing the distribution of the electrostatic potential on the molecule's surface or by calculating local reactivity descriptors. researchgate.net Machine learning models trained on large datasets of chemical reactions are also emerging as powerful tools for predicting reaction outcomes. nih.gov
Table 3: Calculated Activation Energies for the SN2 Reaction of this compound with CN- in Different Solvents
| Solvent | Activation Energy (kcal/mol) |
| Gas Phase | 15.2 |
| Water | 22.5 |
| Acetonitrile | 18.9 |
Note: The data in this table is illustrative and represents how solvent can influence reaction barriers.
Transition State Modeling for Reaction Pathways
Transition state modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions. For this compound, this typically involves studying nucleophilic substitution (SN2) reactions, which are common for primary alkyl halides.
The SN2 reaction of this compound with a nucleophile (e.g., a halide ion) would be modeled to understand the energy profile of the reaction. Computational analysis, often using Density Functional Theory (DFT), can map out the potential energy surface of the reaction. sciforum.net This surface reveals the lowest energy path from reactants to products, passing through a high-energy transition state.
Key Findings from a Hypothetical Transition State Analysis:
A significant aspect of modeling the reaction pathways of this compound is the consideration of the large and flexible cyclododecane ring. The conformation of this ring can have a substantial impact on the accessibility of the reaction center and the stability of the transition state. sapub.org Computational studies would need to explore various conformers of the reactant and the transition state to identify the most favorable reaction pathway.
The transition state in an SN2 reaction is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution. khanacademy.org For this compound, the large ring can sterically hinder the approach of the nucleophile, potentially leading to a higher activation energy compared to smaller, less hindered alkyl halides. pressbooks.pub
| Parameter | Hypothetical Value | Significance |
| Activation Energy (ΔG‡) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔG) | -10 kcal/mol | The overall energy change of the reaction, indicating if it is exergonic or endergonic. |
| C-Br bond length in TS | 2.5 Å | Elongation of the bond to the leaving group in the transition state. |
| C-Nucleophile bond length in TS | 2.3 Å | Formation of the new bond in the transition state. |
| Hypothetical data for the SN2 reaction of this compound with a generic nucleophile. |
Quantitative Structure-Activity Relationships (QSAR) for Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological activity or reactivity of a series of compounds based on their molecular structures. For derivatives of this compound, QSAR models can be developed to correlate their structural features with a specific activity, such as antimicrobial or antifungal properties.
The development of a QSAR model involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then created to relate these descriptors to the observed activity.
Example of a Hypothetical QSAR Study:
A series of this compound derivatives with different substituents on the cyclododecane ring could be synthesized and their minimum inhibitory concentration (MIC) against a bacterial strain determined. A QSAR model could then be developed to predict the MIC based on the properties of the substituents.
| Derivative | Substituent | logP | Molecular Volume (ų) | Observed MIC (µg/mL) | Predicted MIC (µg/mL) |
| 1 | -H | 5.2 | 250 | 128 | 130 |
| 2 | 4-OH | 4.8 | 255 | 64 | 68 |
| 3 | 4-CH3 | 5.6 | 265 | 256 | 250 |
| 4 | 4-Cl | 5.7 | 260 | 96 | 92 |
| Hypothetical data for a QSAR study of this compound derivatives. |
The resulting QSAR model could be represented by a linear equation, such as: log(1/MIC) = c0 + c1logP + c2Molecular_Volume
Such a model would be invaluable for designing new, more potent derivatives of this compound.
Force Field Development and Parameterization for this compound Analogues
Molecular mechanics force fields are a set of potential energy functions and parameters used for molecular dynamics (MD) simulations. To accurately simulate this compound and its analogues, a well-parameterized force field is crucial.
The development of a force field for a novel molecule like this compound involves several steps. First, the bonded parameters (bond lengths, bond angles, and dihedral angles) are determined, often from quantum mechanical calculations or experimental data. The non-bonded parameters (van der Waals and electrostatic interactions) are then optimized to reproduce experimental properties such as density and heat of vaporization.
Challenges in Parameterization:
A key challenge in developing a force field for this compound is the accurate representation of the conformational flexibility of the large cyclododecane ring. The torsional parameters for the dihedral angles within the ring are particularly important for correctly modeling the ring's various low-energy conformations.
| Parameter Type | Method of Determination | Importance |
| Bond Stretching | Quantum Mechanics (e.g., DFT) | Defines the energy cost of stretching or compressing a bond. |
| Angle Bending | Quantum Mechanics (e.g., DFT) | Defines the energy cost of deforming a bond angle. |
| Torsional | Fit to Quantum Mechanical rotational energy profiles | Crucial for modeling the conformational landscape of the cyclododecane ring. |
| van der Waals | Fit to experimental data (e.g., liquid density) | Governs the short-range repulsive and long-range attractive interactions. |
| Electrostatic | Quantum Mechanical calculations of partial charges | Describes the Coulombic interactions between atoms. |
| General approach to force field parameterization. |
Once a force field is developed, it can be used in MD simulations to study the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological membrane.
Applications and Functionalization Strategies of Cyclododecylmethylbromide in Advanced Materials Science
Role in Polymer Chemistry and Macromolecular Engineering
In polymer science, the structure of Cyclododecylmethylbromide is particularly advantageous. The bromomethyl group serves as a highly effective initiation site for controlled radical polymerization techniques, while the large cyclododecyl group imparts specific physical properties to the resulting polymers, such as increased thermal stability and hydrophobicity. nih.govlibretexts.org
Utilization as an Initiator in Controlled Polymerization Techniques (e.g., ATRP, RAFT)
This compound is well-suited to act as an initiator in Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled or "living" polymerization. nih.gov In ATRP, the carbon-bromine bond can be reversibly cleaved by a transition-metal catalyst (typically copper-based), creating a radical that initiates the polymerization of monomers.
Mechanism Snapshot: ATRP Initiation
Activation: The catalyst complex abstracts the bromine atom from this compound, forming a radical and an oxidized metal-halide complex.
Initiation: The generated cyclododecylmethyl radical adds to a monomer molecule, starting the polymer chain.
Deactivation: The oxidized metal-halide complex can donate the halogen back to the growing polymer chain end, reforming a dormant species. This reversible activation-deactivation cycle allows for controlled chain growth and results in polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com
While less common, derivatives of this compound could also be integrated into Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govmdpi.com Though not a direct monomer in the traditional sense, it could be used to synthesize a specialized RAFT chain transfer agent (CTA). The cyclododecyl group would then be incorporated into the polymer as part of the CTA's "R" group, influencing the initial stages of polymerization and the final polymer's end-group functionality. sigmaaldrich.com
Synthesis of Functionalized Polymers and Copolymers
The use of this compound as an initiator inherently functionalizes the resulting polymer. Every polymer chain produced will possess a terminal cyclododecyl group. This bulky, aliphatic moiety significantly influences the polymer's properties. libretexts.org
Key Properties Imparted by the Cyclododecyl Group:
Increased Hydrophobicity: The large C12 ring is nonpolar and repels water, making the resulting polymer more suitable for applications in non-aqueous environments or as a hydrophobic block in amphiphilic structures.
Modified Solubility: The presence of this group can alter the polymer's solubility profile, making it more soluble in nonpolar organic solvents.
This functionalization is particularly powerful in the synthesis of copolymers, where different monomers are combined to achieve a desired balance of properties. researchgate.netnih.gov For instance, initiating the copolymerization of a hydrophilic monomer (like acrylic acid) and a hydrophobic monomer (like styrene) with this compound would yield a copolymer with a bulky hydrophobic tail, further tuning its amphiphilic character.
| Monomer(s) | Resulting Polymer Type | Key Feature from Initiator | Potential Application |
|---|---|---|---|
| Methyl Methacrylate (MMA) | Homopolymer (PMMA) | Terminal Hydrophobicity | Specialty optical coatings |
| Styrene and n-Butyl Acrylate | Random Copolymer | Enhanced Thermal Properties | High-performance adhesives |
| Poly(ethylene glycol) methacrylate (PEGMA) | Amphiphilic Diblock Copolymer (as macroinitiator) | Hydrophobic Anchor | Drug delivery nanocarriers |
Development of Novel Polymeric Materials with Tailored Architectures
Controlled polymerization techniques initiated by this compound or its derivatives enable the creation of complex, non-linear polymer architectures. nih.gov
Star Polymers: A core molecule functionalized with multiple bromomethyl groups derived from a cyclododecyl-based structure can initiate the growth of several polymer chains simultaneously, resulting in a star-shaped polymer. These architectures have unique rheological properties compared to their linear counterparts. encyclopedia.pub
Block Copolymers: A polymer chain initiated with this compound (forming the first block) can be used as a "macroinitiator." After the first monomer is consumed, a second monomer is added to the reaction, growing a second, distinct block from the active chain end. nih.govharth-research-group.orgnih.gov This creates well-defined block copolymers where one block possesses the unique properties of the cyclododecyl group. frontiersin.org
Graft Copolymers: A polymer backbone can be chemically modified to feature multiple initiation sites along its length. Using an ATRP initiator moiety derived from this compound for these sites would allow for the "grafting from" of side chains, each beginning with the cyclododecylmethyl group. acs.org
These tailored architectures are crucial for advanced applications, from thermoplastic elastomers to sophisticated drug delivery systems. nih.gov
Contributions to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. The large, hydrophobic surface area of the cyclododecyl group makes it an excellent candidate for driving these assembly processes. nih.gov
Precursor for Supramolecular Building Blocks
This compound itself is not typically the final self-assembling molecule but serves as a versatile precursor. Through nucleophilic substitution reactions at the reactive C-Br bond, a wide variety of functional heads can be attached to the cyclododecylmethyl tail, creating amphiphilic molecules that are the fundamental building blocks of supramolecular systems.
Examples of Derived Building Blocks:
Cationic Amphiphiles: Reaction with a tertiary amine yields a quaternary ammonium salt with a hydrophilic cationic head and a hydrophobic cyclododecyl tail.
Anionic Amphiphiles: Conversion to a carboxylic acid or sulfonic acid creates an anionic head group.
Non-ionic Amphiphiles: Attachment of a poly(ethylene glycol) (PEG) chain results in a non-ionic surfactant.
Host-Guest Components: The bromide can be replaced with a group capable of specific recognition, such as a cyclodextrin or crown ether moiety, to build more complex host-guest systems. encyclopedia.pubnih.gov
| Reactant | Resulting Functional Group | Building Block Type | Primary Driving Force for Assembly |
|---|---|---|---|
| Trimethylamine | Quaternary Ammonium Bromide | Cationic Amphiphile | Hydrophobic Effect, Electrostatic Repulsion |
| Sodium thioglycolate | Carboxylic Acid | Anionic Amphiphile | Hydrophobic Effect, pH-dependent interaction |
| Potassium phthalimide (Gabriel Synthesis) | Primary Amine | Functional Amphiphile | Hydrogen Bonding, Hydrophobic Effect |
| Thiol-terminated PEG | Poly(ethylene glycol) ether | Non-ionic Amphiphile | Hydrophobic Effect |
Investigations into Self-Assembled Systems and Supramolecular Gels
The amphiphilic building blocks derived from this compound can self-assemble in solution to form a variety of nanostructures, including micelles, vesicles, and nanofibers. At sufficiently high concentrations, these fibrous structures can entangle to form a three-dimensional network that immobilizes the solvent, creating a supramolecular gel. mdpi.comnih.gov
The bulky and interlocking nature of the cyclododecyl groups can play a crucial role in the stability and mechanical properties of these gels. The van der Waals interactions between these large aliphatic rings can enhance the cohesion of the self-assembled fibers, leading to robust gel networks. These "smart" materials can be designed to respond to external stimuli such as temperature, pH, or the presence of specific guest molecules, causing a transition between a gel and a liquid (sol) state. rsc.org Such responsive gels are of great interest for applications in sensing, controlled release, and tissue engineering. nih.gov
Design of Host-Guest Systems and Inclusion Compounds (e.g., with cyclodextrins)
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. wikipedia.org Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules capable of encapsulating hydrophobic guest molecules in aqueous solutions. mdpi.com This encapsulation can alter the physical and chemical properties of the guest molecule, such as increasing its solubility or stability. nih.gov
Theoretically, the large, nonpolar cyclododecyl group of this compound would make it a suitable candidate for inclusion within the cavity of a large cyclodextrin, such as γ-cyclodextrin. The hydrophobic effect would likely be the primary driving force for the formation of such an inclusion complex. The size and shape of the cyclododecyl ring would be critical factors in determining the stability and stoichiometry of the complex. While studies have been conducted on the inclusion of various guest molecules in cyclodextrins, specific research detailing the complexation of this compound with cyclodextrins is not readily found in the scientific literature.
Potential Interactions in a this compound-Cyclodextrin System
| Interaction Type | Description |
| Hydrophobic Interactions | The nonpolar cyclododecyl group would be driven out of the aqueous phase and into the hydrophobic cavity of the cyclodextrin. |
| Van der Waals Forces | Close contact between the cyclododecyl group and the interior of the cyclodextrin cavity would lead to stabilizing van der Waals interactions. |
| Steric Fit | The successful formation of a stable inclusion complex would depend on the compatibility of the size and shape of the cyclododecyl group with the dimensions of the cyclodextrin cavity. |
Derivatization Strategies for Advanced Chemical Synthesis
This compound, as an alkyl bromide, is a versatile reagent for introducing the bulky and lipophilic cyclododecylmethyl group into other molecules. nih.govnih.gov The carbon-bromine bond is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Synthesis of Complex Organic Architectures
The construction of complex organic architectures, such as mechanically interlocked molecules like rotaxanes and catenanes, often relies on the strategic formation of covalent bonds. While there is extensive research on the synthesis of these intricate structures, the specific use of this compound as a key building block is not prominently featured in the literature.
In principle, this compound could be used as a "stopper" in the synthesis of nih.govrotaxanes. A nih.govrotaxane consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky groups at each end of the axle to prevent the wheel from dethreading. The cyclododecylmethyl group could potentially serve as such a stopper due to its size. The synthesis would involve reacting a precursor axle containing a nucleophilic site with this compound in the presence of the macrocycle.
Introduction of Diverse Functionalities via Selective Transformations
The bromide in this compound can be replaced by a wide variety of functional groups through nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, transforming the initial compound into a range of derivatives with different chemical properties.
Examples of Potential Selective Transformations
| Nucleophile | Product Functional Group |
| Azide (N₃⁻) | Azide (-N₃) |
| Cyanide (CN⁻) | Nitrile (-CN) |
| Thiolate (RS⁻) | Thioether (-SR) |
| Amine (RNH₂) | Secondary Amine (-NHR) |
| Carboxylate (RCOO⁻) | Ester (-OOCR) |
These transformations would allow for the tailoring of the cyclododecylmethyl moiety for specific applications by introducing groups that can, for example, participate in polymerization, act as ligands for metal ions, or be used in "click" chemistry reactions. However, specific research articles detailing a broad range of selective transformations on this compound for advanced synthesis are not widely available.
Exploration in Nanotechnology and Hybrid Materials
The unique properties of the cyclododecylmethyl group—its size, hydrophobicity, and flexibility—make it a potentially interesting component in the fields of nanotechnology and hybrid materials.
Incorporation into Nanomaterials for Surface Functionalization
The functionalization of nanomaterial surfaces is crucial for controlling their properties, such as stability, dispersibility, and interaction with their environment. nih.gov Alkyl bromides can be used to modify surfaces that have been pre-functionalized with nucleophilic groups.
Theoretically, this compound could be used to functionalize the surface of nanoparticles, for example, by reacting it with thiol- or amine-functionalized gold or silica nanoparticles. The large cyclododecyl groups would form a hydrophobic layer on the nanoparticle surface, which could influence its solubility and interactions with other materials. This could be useful in applications such as creating nanoparticles that are dispersible in nonpolar solvents or for introducing a bulky steric layer to prevent nanoparticle aggregation. Despite the theoretical potential, specific examples of the use of this compound for the surface functionalization of nanomaterials are not well-documented in the literature.
Development of Organic-Inorganic Hybrid Systems
Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. rsc.orgnih.gov The synthesis of these materials often involves the formation of covalent bonds between the organic and inorganic phases.
Future Research Directions and Interdisciplinary Outlook
Emerging Synthetic Paradigms for Cyclododecylmethylbromide and its Analogues
The synthesis of cyclododecylmethyl bromide and its derivatives is poised for a paradigm shift, moving beyond traditional methods towards more efficient, selective, and sustainable approaches. The limitations of conventional syntheses, which often involve multiple steps, harsh reaction conditions, and the generation of significant waste, are driving the exploration of innovative strategies.
Photocatalysis is emerging as a powerful tool for the activation of inert C-H bonds and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The use of visible light as a renewable energy source makes this approach particularly attractive from a green chemistry perspective. For the synthesis of cyclododecylmethyl bromide analogues, photocatalysis could enable the direct functionalization of the cyclododecane (B45066) ring, bypassing the need for pre-functionalized starting materials. The generation of radicals from alkyl halides using photoredox catalysis opens up new avenues for the derivatization of cyclododecylmethyl bromide itself.
Furthermore, the late-stage C-H functionalization of the cyclododecane core represents a highly atom-economical and efficient strategy for generating a diverse range of analogues. By directly converting C-H bonds into C-C, C-N, or C-O bonds, this approach avoids lengthy synthetic sequences and the use of protecting groups. The development of new catalysts with high selectivity for specific C-H bonds on the large and flexible cyclododecane ring is a key area of ongoing research.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, reducing the environmental impact of chemical processes. The use of enzymes for the synthesis of functionalized cyclododecanes could provide access to novel chiral building blocks that are difficult to obtain through conventional methods.
| Synthetic Paradigm | Potential Advantages for Cyclododecylmethyl Bromide Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and potential for multi-step continuous synthesis. |
| Photocatalysis | Mild reaction conditions, use of renewable energy, and novel bond formations through radical intermediates. |
| C-H Functionalization | High atom economy, reduced step count, and direct diversification of the cyclododecane scaffold. |
| Biocatalysis | High selectivity (enantio- and regio-), mild reaction conditions, and environmentally friendly processes. |
Advanced Mechanistic Probes for Understanding Complex Reactivity
A deeper understanding of the reaction mechanisms governing the transformations of cyclododecylmethyl bromide is crucial for optimizing existing reactions and designing new ones. Advanced mechanistic probes, including kinetic isotope effect studies, in situ spectroscopy, and computational modeling, are providing unprecedented insights into the intricate details of these processes.
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), chemists can measure the effect of this substitution on the reaction rate. For reactions involving cyclododecylmethyl bromide, such as nucleophilic substitutions or eliminations, KIE studies can help to distinguish between different possible mechanisms (e.g., SN1 vs. SN2) and provide information about the degree of bond breaking and bond formation in the transition state.
In situ spectroscopic techniques , such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, allow for the real-time monitoring of reacting species. These techniques provide valuable information about the formation and consumption of reactants, intermediates, and products as the reaction progresses. For instance, in the formation of a Grignard reagent from cyclododecylmethyl bromide, in situ spectroscopy could be used to follow the disappearance of the C-Br bond and the appearance of the C-Mg bond, providing insights into the kinetics and mechanism of this important reaction.
The combination of these experimental techniques with computational chemistry provides a powerful synergistic approach to understanding reaction mechanisms. Theoretical calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict kinetic isotope effects. This information can then be compared with experimental data to validate proposed mechanisms and provide a more complete picture of the reaction landscape.
Integration of this compound Research with Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly influencing the direction of chemical research and development. For a compound like cyclododecylmethyl bromide, which has potential applications in various fields, integrating sustainable practices into its lifecycle is of paramount importance.
Future research will likely focus on developing synthetic routes that utilize renewable feedstocks . For instance, exploring biocatalytic routes starting from biomass-derived precursors could significantly reduce the environmental footprint associated with the production of the cyclododecane skeleton.
Minimizing waste and improving atom economy are central tenets of green chemistry. The development of catalytic C-H functionalization methods, as mentioned earlier, is a prime example of a more atom-economical approach to creating derivatives of cyclododecylmethyl bromide, as it avoids the use of stoichiometric reagents that end up as waste.
The use of greener solvents and reaction conditions is another critical area. This includes exploring the use of water, supercritical fluids, or ionic liquids as alternatives to traditional volatile organic solvents. Furthermore, the adoption of energy-efficient synthetic methods, such as photocatalysis which can operate at ambient temperature, will contribute to a more sustainable chemical industry.
The concept of circular economy is also relevant to the future of cyclododecylmethyl bromide research. This involves designing products and processes with their entire lifecycle in mind, including recycling and degradation. Research into the biodegradability of cyclododecylmethyl bromide-containing materials and the development of methods for its recovery and reuse will be important long-term goals.
Computational Design and Predictive Modeling for Novel this compound Derivatives
Computational chemistry and machine learning are set to revolutionize the discovery and design of new molecules with desired properties. For cyclododecylmethyl bromide, these tools can be employed to predict the properties of novel derivatives and guide synthetic efforts towards the most promising candidates.
Quantum mechanical calculations can be used to predict a wide range of molecular properties, including reactivity, spectroscopic signatures, and electronic properties. This information can be invaluable for understanding the behavior of existing derivatives and for designing new ones with tailored characteristics. For example, computational screening could be used to identify cyclododecylmethyl bromide analogues with optimal electronic properties for specific applications in materials science.
Molecular dynamics simulations can provide insights into the conformational behavior of the flexible cyclododecane ring and how it is affected by different substituents. This is particularly important for understanding how these molecules interact with other molecules or materials, for example, in the context of self-assembly or host-guest chemistry.
Machine learning algorithms , trained on existing experimental data, can be used to develop predictive models for various properties of cyclododecylmethyl bromide derivatives. These models can then be used to rapidly screen large virtual libraries of compounds and identify candidates with a high probability of possessing the desired properties, thereby accelerating the discovery process and reducing the need for extensive experimental work.
| Computational Tool | Application in Cyclododecylmethyl Bromide Research |
| Quantum Mechanics | Prediction of reactivity, spectroscopic properties, and electronic structure of novel derivatives. |
| Molecular Dynamics | Understanding conformational flexibility and intermolecular interactions. |
| Machine Learning | Predictive modeling of properties and high-throughput virtual screening of compound libraries. |
Unexplored Applications and Interdisciplinary Research Frontiers
While cyclododecylmethyl bromide has established uses as a synthetic intermediate, its full potential likely extends far beyond its current applications. Exploring new frontiers at the intersection of chemistry, materials science, and biology could unveil exciting and unexpected opportunities.
In the realm of materials science , the large, flexible, and nonpolar cyclododecyl group could be exploited in the design of novel polymers, liquid crystals, and self-assembling systems. The introduction of the reactive bromomethyl group provides a handle for further functionalization and incorporation into larger molecular architectures. For instance, cyclododecylmethyl bromide could serve as a building block for the synthesis of unique surfactants or as a modifier for surface properties of materials.
The interface with supramolecular chemistry presents another exciting avenue. The cyclododecane ring could act as a hydrophobic component in the design of host-guest systems or as a building block for the construction of complex molecular assemblies held together by non-covalent interactions.
In the context of medicinal chemistry and chemical biology , while direct therapeutic applications may not be immediately obvious, cyclododecylmethyl bromide and its derivatives could serve as valuable molecular probes or scaffolds for the development of new biologically active compounds. The lipophilic nature of the cyclododecyl group could be utilized to improve the membrane permeability of drug candidates.
The exploration of these interdisciplinary frontiers will require collaboration between chemists, materials scientists, physicists, and biologists. Such collaborative efforts are essential for unlocking the full potential of cyclododecylmethyl bromide and paving the way for future innovations.
Q & A
Q. What are the established synthetic routes for Cyclododecylmethylbromide, and what methodological considerations ensure reproducibility?
this compound is typically synthesized via nucleophilic substitution reactions, such as the bromination of cyclododecylmethanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). To ensure reproducibility:
- Purify reagents and solvents (e.g., dry dichloromethane) to avoid side reactions.
- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Characterize intermediates and final products using H/C NMR and mass spectrometry (MS) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): H NMR can confirm the presence of the methylbromide group (δ ~3.3–3.5 ppm for CH₂Br).
- Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., m/z 177.08 for [M]⁺).
- Elemental Analysis: Quantify carbon, hydrogen, and bromine content to validate stoichiometry. Cross-referencing multiple techniques minimizes misinterpretation of spectral data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Neutralize spills with sodium bicarbonate and dispose of waste via halogenated solvent protocols.
- Store in amber glass bottles under inert gas to prevent degradation .
Q. How can researchers efficiently identify prior studies on this compound in academic databases?
- Use SciFinder or Web of Science with search terms like “this compound” + “synthesis” or “kinetics.”
- Filter results by “review articles” to locate summaries of existing literature.
- Track citations of foundational papers to identify recent advancements .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be optimized to improve yield and selectivity?
- Solvent Effects: Test polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 mechanisms.
- Catalyst Screening: Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Temperature Gradients: Use controlled heating (e.g., 40–60°C) to accelerate kinetics without promoting side reactions. Statistical tools like Design of Experiments (DoE) can systematically analyze variable interactions .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?
- Density Functional Theory (DFT): Calculate activation energies for bromine displacement reactions.
- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior. Pair computational predictions with experimental validation to refine models .
Q. What mechanistic insights can be gained from studying this compound’s role in cross-coupling reactions?
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to infer transition-state structures.
- Intermediate Trapping: Use quench experiments or in-situ IR spectroscopy to detect short-lived species.
- Stereochemical Analysis: Monitor retention/inversion of configuration to distinguish SN1 vs. SN2 pathways .
Methodological Frameworks
Q. How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to designing studies on this compound?
Q. What role do supplementary materials play in documenting this compound research for peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
